Technical Profile: (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol
Technical Profile: (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol
The following technical guide details the spectroscopic and physicochemical characterization of (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol , a critical chiral scaffold in the development of muscarinic acetylcholine receptor agonists (e.g., cevimeline analogs).
Executive Summary
The 1-azabicyclo[2.2.1]heptane ring system represents a rigid, conformationally constrained homolog of quinuclidine. The (1R,3R,4S)-3-ol isomer (often referred to as the exo-alcohol) serves as a high-value pharmacophore for designing ligands with selectivity for M1/M3 muscarinic receptors. Its rigid bicyclic framework minimizes entropic penalties upon receptor binding, making accurate stereochemical and spectroscopic characterization essential for structure-activity relationship (SAR) studies.
This guide provides the definitive spectroscopic data (NMR, MS, IR) for the exo-isomer, grounded in the resolution protocols established by Boelsterli et al. (1992) and the optimized synthesis by Barrett et al. (1997).
Chemical Identity & Stereochemistry
| Property | Detail |
| IUPAC Name | (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol |
| Common Name | (-)-exo-1-Azabicyclo[2.2.1]heptan-3-ol |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Chirality | 3 Chiral Centers (Bridgehead N1, C3, Bridgehead C4) |
| Configuration | Exo (The hydroxyl group is cis to the C7 bridge) |
| Optical Rotation | Levorotatory [α] < 0 (Enantiomer of the (1S,3S,4R) form) |
Stereochemical Causality
The "exo" designation in the [2.2.1] system indicates the hydroxyl group is oriented toward the one-carbon bridge (C7).
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Proton NMR Signature: The proton at the C3 position is in the endo orientation. In bicyclo[2.2.1] systems, endo protons exhibit a dihedral angle of ~90° relative to the bridgehead proton (H4), resulting in a near-zero vicinal coupling constant (
Hz). Consequently, the H3 signal appears as a broad singlet , serving as a definitive diagnostic for the exo-alcohol configuration.
Spectroscopic Data
The following data represents the free base form of the exo-isomer in CDCl₃.
Proton NMR ( H NMR)
Instrument: 400 MHz Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment (Tentative) |
| 4.45 | Broad Singlet | 1H | - | H-3 (endo) (Diagnostic) |
| 3.62 | Doublet | 1H | 5.8 | H-2 (exo) |
| 2.73 | Multiplet | 3H | - | H-4 (bridgehead), H-2 (endo), H-6 |
| 2.51 | Doublet | 1H | 12.8 | H-7 (syn) |
| 2.41 | Doublet | 1H | 4.8 | H-6 |
| 2.26 | Multiplet | 2H | - | H-5 (exo/endo) |
| 1.57 | Multiplet | 1H | - | H-7 (anti) |
| 0.97 | Multiplet | 1H | - | H-5 |
Interpretation: The broad singlet at 4.45 ppm confirms the exo-hydroxyl configuration. An endo-hydroxyl would place the C3 proton in the exo position, which typically couples with the bridgehead H4 (
Hz), resulting in a doublet.
Carbon-13 NMR ( C NMR)
Instrument: 100 MHz Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 73.37 | C-3 (Carbinol carbon) |
| 65.32 | C-2 (Ethano bridge) |
| 56.51 | C-4 (Bridgehead CH) |
| 53.12 | C-6 (Ethano bridge) |
| 44.47 | C-7 (Methano bridge) |
| 25.40 | C-5 (Ethano bridge) |
Mass Spectrometry (MS)
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Ionization Mode: Chemical Ionization (CI)
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Molecular Ion:
[1] -
Base Peak: Typically
114 or fragment corresponding to loss of OH.
Infrared Spectroscopy (IR)
Phase: KBr Pellet or Thin Film
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3098 cm⁻¹: C-H stretching (strained ring)
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2885 cm⁻¹: C-H stretching
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1684 cm⁻¹: (Likely overtone or impurity in specific lit. sample, disregard for general ID)
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1349 cm⁻¹: C-N stretch / Ring vibration
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1114, 1023 cm⁻¹: C-O stretching (Alcohol)
Physical Properties
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Melting Point: 130 – 130.5 °C (Sublimed crystalline solid)
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Appearance: White crystalline solid / Clear prisms
Synthesis and Resolution Workflow
The production of enantiopure (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol typically involves the synthesis of the racemic ketone, followed by reduction and optical resolution. The exo isomer is thermodynamically favored or accessed via specific hydride reduction conditions.
Experimental Logic
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Dieckmann Condensation: Formation of the bicyclic core.
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Decarboxylation: Yields the 1-azabicyclo[2.2.1]heptan-3-one.
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Reduction: Reduction of the ketone (e.g., with NaBH₄ or catalytic hydrogenation) predominantly yields the endo alcohol in norbornanes, but in the 1-aza system, the exo alcohol is often isolated via crystallization or specific reduction protocols described by Barrett et al.
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Resolution: The racemic exo-alcohol is resolved using D- or L-Tartaric acid .
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L-Tartaric acid crystallizes the (1S,3S,4R) isomer (the (+)-enantiomer).
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D-Tartaric acid is used to isolate the (1R,3R,4S) isomer (the (-)-enantiomer).
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Figure 1: Synthetic pathway and resolution logic for isolating the enantiopure exo-alcohol.
References
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Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997).[2] Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330–335.[2][3]
- Source of 400 MHz NMR data and physical constants for the exo-isomer.
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Boelsterli, J., Eggnauer, U., Pombo-Villar, E., Weber, H. P., Walkinshaw, M., & Gould, R. O. (1992).[4] Absolute Configuration of 3-Substituted 1-Azabicyclo[2.2.1]heptanes.[4][5] Helvetica Chimica Acta, 75(2), 507–512.
- Establishes the absolute configuration and resolution method using tartaric acid.
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Spry, D. O., & Aaron, H. S. (1969). Azabicyclic alcohols.[2][3][4][6][7] VI. Azabicyclo[2.2.1]heptan-3-ol epimers. The Journal of Organic Chemistry, 34(11), 3674–3676.
- Early characteriz
Sources
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